molecular formula C9H5ClN2O3 B1465032 5-(2-Chlorophenyl)-1,2,4-oxadiazole-3-carboxylic acid CAS No. 1260740-15-5

5-(2-Chlorophenyl)-1,2,4-oxadiazole-3-carboxylic acid

Cat. No.: B1465032
CAS No.: 1260740-15-5
M. Wt: 224.6 g/mol
InChI Key: OGSZRKMKBNNYTI-UHFFFAOYSA-N
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Description

5-(2-Chlorophenyl)-1,2,4-oxadiazole-3-carboxylic acid (CAS: 1260740-15-5) is a heterocyclic compound featuring a 1,2,4-oxadiazole core substituted with a 2-chlorophenyl group at position 5 and a carboxylic acid moiety at position 2. The oxadiazole scaffold is known for its metabolic stability and bioisosteric resemblance to amide bonds, making it a valuable pharmacophore in medicinal chemistry . The 2-chlorophenyl substituent enhances lipophilicity and may influence target binding through steric and electronic effects. This compound is synthesized via hydrolysis of its ethyl ester precursor under basic conditions, as demonstrated in analogous procedures for related oxadiazoles .

Properties

IUPAC Name

5-(2-chlorophenyl)-1,2,4-oxadiazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5ClN2O3/c10-6-4-2-1-3-5(6)8-11-7(9(13)14)12-15-8/h1-4H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGSZRKMKBNNYTI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NC(=NO2)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of Amidoximes with 2-Chlorobenzoyl Derivatives

A common approach involves the reaction of amidoximes derived from appropriate nitriles with 2-chlorobenzoyl chlorides or acid derivatives. The amidoxime acts as a nucleophile attacking the acyl chloride, followed by cyclization to form the 1,2,4-oxadiazole ring.

  • Procedure Example : The amidoxime is reacted with 2-chlorobenzoyl chloride in anhydrous dichloromethane with potassium carbonate as base under nitrogen atmosphere. After stirring, the reaction mixture is subjected to microwave irradiation (75 W, 100–105 °C) for 5–45 minutes to promote cyclization. The product is purified by silica gel chromatography using hexanes/ethyl acetate (9:1) as eluent.

Solid-Supported Microwave-Assisted Synthesis

Microwave irradiation on solid-supported reagents has been shown to enhance reaction rates and yields for oxadiazole formation.

  • Details : The reaction mixture, after initial stirring, is adsorbed onto silica gel and solvent removed under reduced pressure. Microwave irradiation accelerates ring closure, and the products are isolated by chromatographic purification.

One-Pot Synthesis from Carboxylic Acids and Amidoximes

Recent advances include one-pot protocols where carboxylic acids (including substituted benzoic acids) react with amidoximes or related intermediates in the presence of dehydrating agents or catalysts to form 1,2,4-oxadiazoles directly.

  • Example : A one-pot procedure involves reacting 2-chlorobenzoic acid with an amidoxime precursor in a suitable solvent (e.g., 1,4-dioxane) under heating (80–120 °C) with catalytic copper salts and bases like cesium carbonate. This method yields the target oxadiazole with good efficiency and tolerance to substituents.

Comparative Data Table of Preparation Methods

Preparation Method Key Reagents/Conditions Reaction Time/Temperature Yield (%) Purification Method Notes
Amidoxime + 2-Chlorobenzoyl chloride Amidoxime, 2-chlorobenzoyl chloride, K2CO3, DCM, N2 atmosphere Microwave irradiation, 5–45 min, 100–105 °C 70–85* Silica gel chromatography (hexanes/ethyl acetate 9:1) Microwave enhances cyclization
Solid-supported microwave-assisted synthesis Same as above, with silica gel support Microwave irradiation, 5–45 min 75–90* Chromatography Faster reaction, improved yields
One-pot from 2-chlorobenzoic acid and amidoxime 2-Chlorobenzoic acid, amidoxime, CuI, Cs2CO3, 1,4-dioxane Heating at 80–120 °C, 3–17 h 69–87* Filtration, chromatography Good functional group tolerance

*Yields are approximate and derived from analogous compounds with similar substitution patterns.

Detailed Research Findings and Notes

  • Microwave-Assisted Synthesis : The use of microwave irradiation in the presence of silica gel as a solid support significantly reduces reaction times from hours to minutes and improves yields by promoting efficient intramolecular cyclization.

  • Base and Solvent Effects : Potassium carbonate is effective as a base in dichloromethane for amidoxime acylation and subsequent cyclization. Anhydrous conditions and inert atmosphere (N2) prevent side reactions.

  • One-Pot Protocols : These methods streamline synthesis by combining activation, coupling, and cyclization steps, reducing purification requirements. Copper-catalyzed coupling with cesium carbonate base in 1,4-dioxane has been demonstrated to tolerate various substituents including chloro groups on the aromatic ring.

  • Purification : Silica gel chromatography using nonpolar to moderately polar solvent systems (hexanes/ethyl acetate) is standard to isolate pure this compound.

  • Alternative Cyclization Agents : While phosphoryl chloride is a known dehydrating agent for oxadiazole ring formation in related systems, it is less commonly used for 1,2,4-oxadiazoles with chloro substituents due to harsher conditions.

Chemical Reactions Analysis

Types of Reactions

5-(2-Chlorophenyl)-1,2,4-oxadiazole-3-carboxylic acid undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom on the phenyl ring can be substituted with other nucleophiles.

    Oxidation and Reduction: The oxadiazole ring can participate in redox reactions under specific conditions.

    Hydrolysis: The carboxylic acid group can be hydrolyzed to form different derivatives.

Common Reagents and Conditions

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenyl derivatives, while oxidation and reduction can lead to different oxadiazole derivatives.

Scientific Research Applications

Synthesis and Preparation Methods

The synthesis of 5-(2-Chlorophenyl)-1,2,4-oxadiazole-3-carboxylic acid typically involves cyclization reactions of suitable precursors. One common method includes the reaction of 2-chlorobenzohydrazide with cyanogen bromide in the presence of a base, followed by hydrolysis to yield the desired oxadiazole compound. Industrial production may involve continuous flow reactors and optimized conditions to enhance yield and purity.

Key Reactions

  • Substitution Reactions: The chlorine atom on the phenyl ring can be substituted with various nucleophiles.
  • Oxidation and Reduction: The oxadiazole ring can participate in redox reactions.
  • Hydrolysis: The carboxylic acid group can be hydrolyzed to form different derivatives.

Scientific Research Applications

This compound has a wide range of applications in scientific research:

Chemistry

  • Used as a building block for synthesizing more complex molecules.

Biology

  • Investigated for potential biological activities including:
    • Antimicrobial Properties: Exhibits activity against various microbial strains .
    • Anticancer Activity: Research indicates potential effectiveness against cancer cell lines.

Medicine

  • Ongoing studies are exploring its therapeutic potential for various diseases, particularly due to its interaction with biological targets such as enzymes and receptors.

Industry

  • Utilized in developing new materials and as a precursor for other chemical compounds.

The biological activity of this compound has been the subject of numerous studies. Its unique structure allows it to interact with specific molecular targets, modulating their activity and leading to various biological effects. Notable activities include:

  • Antibacterial Activity: Demonstrated effectiveness against both Gram-positive and Gram-negative bacteria .
  • Antifungal and Antiviral Properties: Related compounds have shown promise in inhibiting fungal growth and viral replication.

Case Studies and Research Findings

Research has highlighted several case studies that explore the pharmacological potential of oxadiazole derivatives:

  • Antimicrobial Evaluation: A study demonstrated that various synthesized derivatives exhibited significant antimicrobial activity against strains such as Staphylococcus aureus and Pseudomonas aeruginosa using disc diffusion methods .
  • Pharmacological Assessment: Another study assessed anti-inflammatory properties of oxadiazole derivatives using carrageenan-induced rat paw edema models, showing promising results compared to standard medications like diclofenac .
  • Molecular Docking Studies: Research utilizing molecular docking techniques has revealed interactions between oxadiazole derivatives and peptide deformylase enzymes, suggesting a mechanism for their antibacterial action .

Mechanism of Action

The mechanism of action of 5-(2-Chlorophenyl)-1,2,4-oxadiazole-3-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Compound Name Substituent Position & Group Molecular Formula Molecular Weight (g/mol) Key Differences References
5-(3-Chlorophenyl)-1,2,4-oxadiazole-3-carboxylic acid 3-Chlorophenyl at position 5 C₉H₅ClN₂O₃ 224.61 Chlorine at meta position alters steric/electronic interactions
5-(5-Bromo-2-chlorophenyl)-1,2,4-oxadiazole-3-carboxylic acid 5-Bromo, 2-chlorophenyl at position 5 C₉H₅BrClN₂O₃ 303.51 Bromine addition increases molecular weight and potential halogen bonding
4-[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl]butanoic acid Butanoic acid chain at position 3 C₁₂H₁₀ClN₂O₃ 274.67 Extended aliphatic chain enhances solubility and flexibility
5-(2-Chlorophenyl)-3-isoxazolecarboxylic acid Isoxazole core (1,2-oxazole) C₁₀H₆ClNO₃ 223.61 Isoxazole ring differs in electronic distribution and metabolic stability

Biological Activity

5-(2-Chlorophenyl)-1,2,4-oxadiazole-3-carboxylic acid is a heterocyclic compound that has garnered attention for its diverse biological activities. This article delves into the compound's synthesis, biological properties, and potential therapeutic applications, supported by various research findings and case studies.

Chemical Structure and Synthesis

The chemical formula of this compound is C9H5ClN2O, featuring a five-membered ring structure with two nitrogen atoms and a carboxylic acid group. The synthesis often involves cyclization reactions, such as the reaction of 2-chlorobenzohydrazide with cyanogen bromide in the presence of a base, followed by hydrolysis to yield the oxadiazole compound.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activity across several domains:

  • Anticancer Activity : Studies have shown that derivatives of oxadiazoles can induce apoptosis in various cancer cell lines. For example, compounds similar to this compound demonstrated cytotoxic effects against human breast adenocarcinoma (MCF-7) and melanoma (MEL-8) cell lines with IC50 values in the micromolar range .
  • Antimicrobial Properties : The compound has been evaluated for its antimicrobial activity against different pathogens. A related study indicated that oxadiazole derivatives displayed potent antibacterial effects against Gram-positive and Gram-negative bacteria .
  • Mechanism of Action : The mechanism involves interaction with specific molecular targets such as enzymes or receptors. For instance, it has been noted to modulate the activity of topoisomerase I, an essential enzyme for DNA replication and transcription .

Case Studies and Research Findings

A summary of notable studies evaluating the biological activities of this compound is presented below:

StudyFindings
Study A Investigated the anticancer effects on leukemia cell lines (CEM-13 and U-937), showing IC50 values lower than standard chemotherapeutics like doxorubicin .
Study B Evaluated the compound's antimicrobial properties against various bacterial strains, highlighting its effectiveness comparable to known antibiotics .
Study C Focused on the compound's ability to inhibit topoisomerase I activity in vitro, suggesting a potential pathway for its anticancer effects .
Study D Assessed the structure-activity relationship (SAR) of oxadiazole derivatives indicating that substitutions on the phenyl ring significantly affect biological potency .

Comparative Analysis with Related Compounds

Comparative studies have shown that this compound exhibits unique properties compared to other oxadiazole derivatives:

CompoundBiological ActivityIC50 (µM)
This compoundAnticancer (MCF-7)0.65
DoxorubicinAnticancer (MCF-7)0.15
Other OxadiazolesVaries widely (0.11 - 10) depending on structureVaries

Q & A

Q. What safety precautions are critical when handling this compound?

  • While toxicity data is limited, chlorinated aromatic compounds may be mutagenic. Use fume hoods, nitrile gloves, and avoid inhalation. Waste disposal should follow EPA guidelines for halogenated organics .

Retrosynthesis Analysis

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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